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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of two pivotal insect
neuropeptides: Allatostatin A (AST-A), also known as Allatostatin Il, and Allatostatin C (AST-
C). This objective analysis is supported by experimental data to inform research and drug
development targeting these signaling systems.

Introduction

Allatostatin A and Allatostatin C are distinct families of neuropeptides in insects that play crucial
roles in regulating physiological processes, including juvenile hormone synthesis and feeding
behavior. Despite their overlapping functional domains, they exhibit no sequence homology
and interact with separate classes of G-protein coupled receptors (GPCRs). Understanding the
nuances of their receptor binding and signaling is critical for the development of targeted
insecticides and therapeutic agents.

Allatostatin A (AST-A) and its Receptors

AST-A peptides are characterized by a conserved C-terminal amino acid sequence,
Y/FXFGLamide. In the model organism Drosophila melanogaster, AST-A peptides interact with
two identified receptors, Allatostatin A Receptor 1 (AstA-R1 or DAR-1) and Allatostatin A
Receptor 2 (AstA-R2 or DAR-2). These receptors are homologous to mammalian galanin
receptors.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b12313385?utm_src=pdf-interest
https://www.benchchem.com/product/b12313385?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12313385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Allatostatin C (AST-C) and its Receptors

AST-C peptides are distinguished by a disulfide bridge formed by two cysteine residues. They
are considered orthologs of mammalian somatostatin. In Drosophila, AST-C interacts with two
receptors: Allatostatin C Receptor 1 (AstC-R1 or starl) and Allatostatin C Receptor 2 (AstC-
R2). These receptors are homologous to mammalian somatostatin receptors.

Comparative Analysis of Receptor Activation

While direct comparative binding affinity data (Ki values) from standardized competitive
radioligand binding assays are not readily available in the literature, a comparison of the
potencies (ECso/ICso values) from various functional assays provides valuable insights into the
ligand-receptor interactions. It is important to note that these values can be influenced by the
specific experimental setup and cell type used.
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Signaling Pathways

Both AST-A and AST-C receptors are G-protein coupled receptors that initiate intracellular

signaling cascades upon ligand binding.

Allatostatin A Receptor Signaling

The activation of AstA-R1 and AstA-R2 is coupled to pertussis toxin-sensitive G-proteins,

indicative of the Gai/o family. This activation leads to the modulation of intracellular calcium

levels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» 1. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Comparative Guide to Allatostatin A and Allatostatin C
Receptor Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12313385#allatostatin-ii-versus-allatostatin-c-
receptor-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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